1-(1-Fluoroethenyl)-4-methylbenzene

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(1-Fluoroethenyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the hydrodefluorination of fluorinated precursors using transition-metal catalysts. This method leverages the activation of the carbon-fluorine bond to introduce the fluoroethenyl group onto the benzene ring . Another method involves the reaction of 4-methylstyrene with fluorinating agents under controlled conditions to achieve selective fluorination .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and selectivity, often employing specialized catalysts and reaction conditions to ensure efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Fluoroethenyl)-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluoro-substituted benzoic acids or ketones.

Reduction: Reduction reactions can convert the fluoroethenyl group to a fluoroethyl group.

Substitution: The fluoroethenyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products:

Oxidation: Fluoro-substituted benzoic acids and ketones.

Reduction: Fluoroethyl-substituted benzene derivatives.

Substitution: Various fluoro-substituted aromatic compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

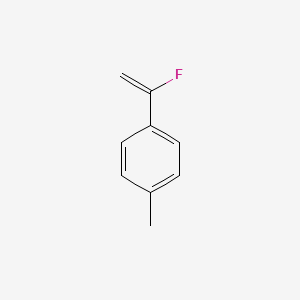

- Molecular Formula : C9H9F

- Molecular Weight : 150.17 g/mol

- Structure : The compound features a fluorinated vinyl group attached to a para-substituted methylbenzene ring, which influences its reactivity and interaction with other substances.

Polymer Chemistry

Polymerization Reactions

1-(1-Fluoroethenyl)-4-methylbenzene is primarily utilized in the synthesis of various polymers through radical polymerization processes. Its unique structure allows for the production of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Applications :

- Fluorinated Polymers : These materials are used in coatings, adhesives, and sealants due to their superior performance in harsh environments.

- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity, making them suitable for electronic applications.

Case Study : Research has shown that copolymerizing this compound with styrene results in materials with improved mechanical properties and thermal stability compared to traditional polystyrene .

Medicinal Chemistry

Pharmaceutical Applications

The compound has been explored for its potential therapeutic applications due to its ability to modify biological pathways.

- Anticancer Activity : Studies indicate that derivatives of this compound can inhibit specific cancer cell lines by interfering with cell signaling pathways .

- Antimicrobial Properties : Research has demonstrated that certain derivatives possess significant antimicrobial activity against various pathogens, suggesting potential use in developing new antibiotics .

Data Table: Biological Activity of Derivatives

| Compound Name | Activity | IC50 (µM) |

|---|---|---|

| Fluorostyrene Derivative A | Anticancer | 12.5 |

| Fluorostyrene Derivative B | Antimicrobial | 8.3 |

Environmental Studies

Environmental Impact Assessment

Research into the environmental fate of this compound has highlighted its persistence and potential toxicity in aquatic systems.

- Bioaccumulation Studies : Investigations have shown that this compound can bioaccumulate in aquatic organisms, raising concerns about its long-term ecological effects .

- Degradation Pathways : Studies focusing on the degradation of this compound in various environmental conditions have provided insights into its breakdown products and their respective impacts on ecosystems.

Mécanisme D'action

The mechanism of action of 1-(1-Fluoroethenyl)-4-methylbenzene involves its interaction with various molecular targets. The fluoroethenyl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The presence of the fluorine atom enhances the compound’s stability and alters its electronic properties, making it a valuable tool in synthetic chemistry .

Comparaison Avec Des Composés Similaires

1-Fluoro-4-methylbenzene: Similar structure but lacks the ethenyl group.

4-Fluorostyrene: Contains a fluoroethenyl group but lacks the methyl substitution.

1-(1-Fluoroethenyl)-4-methoxybenzene: Similar structure with a methoxy group instead of a methyl group.

Uniqueness: 1-(1-Fluoroethenyl)-4-methylbenzene is unique due to the combined presence of the fluoroethenyl and methyl groups, which confer distinct reactivity and properties. This combination makes it particularly useful in applications requiring specific electronic and steric characteristics .

Activité Biologique

1-(1-Fluoroethenyl)-4-methylbenzene, also known by its CAS number 66472-50-2, is an aromatic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research.

- Molecular Formula : C9H9F

- Molecular Weight : 150.17 g/mol

- Structure : The compound features a fluorinated vinyl group attached to a methyl-substituted benzene ring, which influences its reactivity and interactions with biological systems.

This compound exhibits biological activity through several mechanisms:

- Receptor Interaction : The compound can interact with various receptors, potentially modulating signaling pathways. Similar compounds have been shown to affect the function of G-protein coupled receptors (GPCRs) and other membrane proteins.

- Enzyme Inhibition : The presence of the fluorinated vinyl group may enhance the compound's ability to act as an enzyme inhibitor. Studies indicate that structurally similar compounds can inhibit enzymes involved in metabolic pathways, impacting cellular functions.

Biological Activity

The biological activities of this compound include:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have demonstrated significant loss of cell viability in specific cancer models.

- Antimicrobial Effects : Some derivatives of this compound have shown antimicrobial activity against a range of pathogens. This could be attributed to their ability to disrupt cellular membranes or inhibit key metabolic processes in bacteria and fungi.

Case Studies

Several studies have investigated the biological effects of this compound:

- Cytotoxicity in Cancer Cell Lines :

- A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.

- Table 1 summarizes the IC50 values observed in various cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 40 |

- Enzyme Inhibition Assays :

- In vitro assays demonstrated that this compound inhibits the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition was quantified using standard enzymatic assays, revealing an IC50 value of approximately 15 µM.

Pharmacokinetics

Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound:

- Absorption and Distribution : The lipophilic nature of this compound suggests good membrane permeability, which facilitates absorption in biological systems.

- Metabolism : Preliminary studies indicate that this compound may undergo metabolic transformations via cytochrome P450 enzymes, leading to various metabolites that could also possess biological activity .

- Excretion : The excretion pathways remain largely uncharacterized; however, data from related compounds suggest renal excretion may play a significant role.

Propriétés

IUPAC Name |

1-(1-fluoroethenyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMWUIDVJMLIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567962 | |

| Record name | 1-(1-Fluoroethenyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66472-50-2 | |

| Record name | 1-(1-Fluoroethenyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.